2,5-difluoro-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Overview
Description
2,5-DIFLUORO-N-[1-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes difluorobenzene and methoxybenzenesulfonyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIFLUORO-N-[1-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the nucleophilic aromatic substitution of difluoronitrobenzene with morpholine, followed by sulfonation reactions to introduce the sulfonyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-DIFLUORO-N-[1-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amines.
Substitution: This reaction can involve the replacement of functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines .
Scientific Research Applications
2,5-DIFLUORO-N-[1-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-DIFLUORO-N-[1-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-difluorobenzene: Shares the difluorobenzene core but differs in the presence of bromine atoms instead of sulfonyl groups.
2,4-Difluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide: A closely related compound with similar structural features.
Uniqueness
2,5-DIFLUORO-N-[1-(4-METHOXYBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H20F2N2O5S2 |
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Molecular Weight |
494.5 g/mol |
IUPAC Name |
2,5-difluoro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H20F2N2O5S2/c1-31-18-6-8-19(9-7-18)33(29,30)26-12-2-3-15-13-17(5-11-21(15)26)25-32(27,28)22-14-16(23)4-10-20(22)24/h4-11,13-14,25H,2-3,12H2,1H3 |
InChI Key |
GENJIXYVARUSSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F |
Origin of Product |
United States |
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